5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one

Vue d'ensemble

Description

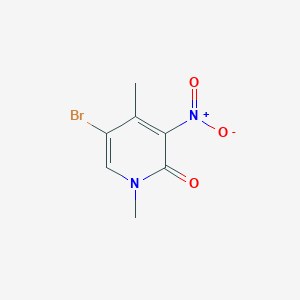

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a chemical compound belonging to the pyridine family. Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of bromine, methyl, and nitro functional groups attached to the pyridine ring, which can significantly influence its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one typically involves multi-step organic reactions. One common method is the bromination of 1,4-dimethyl-3-nitropyridin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or other functional groups using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Reduction: 1,4-Dimethyl-3-aminopyridin-2(1H)-one.

Oxidation: Compounds with oxidized methyl groups.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential for redox activity, which could be involved in its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-1,4-dimethylpyridin-2(1H)-one: Lacks the nitro group, which may result in different reactivity and applications.

1,4-Dimethyl-3-nitropyridin-2(1H)-one: Lacks the bromine atom, affecting its substitution reactions.

5-Bromo-3-nitropyridin-2(1H)-one: Lacks the methyl groups, influencing its overall chemical properties.

Activité Biologique

5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a bromine atom and a nitro group attached to a pyridine ring, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays indicated that the compound exhibits cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting that it may induce apoptosis through the activation of the caspase pathway .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The nitro group is believed to play a significant role in generating reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells. This mechanism has been observed in other nitro-containing compounds and is likely applicable here as well .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| Antiparasitic | Trypanosoma brucei | 5 | Generation of reactive oxygen species |

| Antibacterial | E. coli | 12 | Inhibition of bacterial cell wall synthesis |

Antiparasitic Activity

In addition to its antitumor properties, this compound has demonstrated significant activity against Trypanosoma brucei, the causative agent of sleeping sickness. The compound exhibited an IC50 value of 5 µM, indicating potent trypanocidal effects. The proposed mechanism involves disruption of mitochondrial function and increased ROS production .

Antibacterial Properties

The compound also shows antibacterial activity against Escherichia coli, with an IC50 value of 12 µM. This effect is likely due to the inhibition of bacterial cell wall synthesis, making it a candidate for further exploration in antimicrobial therapies .

Propriétés

IUPAC Name |

5-bromo-1,4-dimethyl-3-nitropyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c1-4-5(8)3-9(2)7(11)6(4)10(12)13/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDCXELPUQJUIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C=C1Br)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.